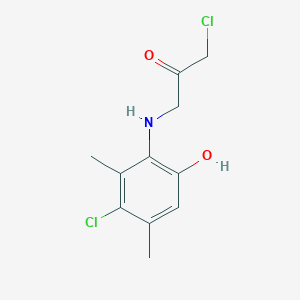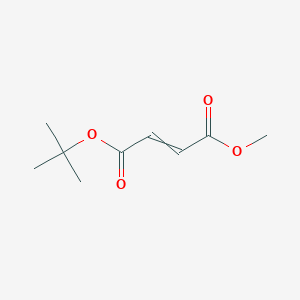![molecular formula C9H5Cl2F3O4 B12450571 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid CAS No. 1845696-02-7](/img/structure/B12450571.png)
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid is an organic compound with the molecular formula C9H5Cl2F3O3 It is known for its unique chemical structure, which includes both dichloro and trifluoromethoxy groups attached to a phenoxyacetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethoxy group, which can be challenging due to its reactivity. The synthesis often begins with diethylene glycol, which undergoes several transformations to introduce the dichloro and trifluoromethoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like alkyl or aryl groups.
科学研究应用
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxyacetic acid backbone but different substituents.
2,6-Dichloro-4-(trifluoromethoxy)aniline: Another compound with similar substituents but a different core structure
Uniqueness
2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid is unique due to the combination of dichloro and trifluoromethoxy groups on the phenoxyacetic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
1845696-02-7 |
|---|---|
分子式 |
C9H5Cl2F3O4 |
分子量 |
305.03 g/mol |
IUPAC 名称 |
2-[2,6-dichloro-4-(trifluoromethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C9H5Cl2F3O4/c10-5-1-4(18-9(12,13)14)2-6(11)8(5)17-3-7(15)16/h1-2H,3H2,(H,15,16) |
InChI 键 |
IZCXWLQZRBLYPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)
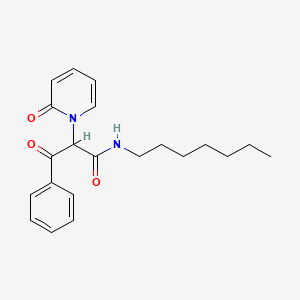
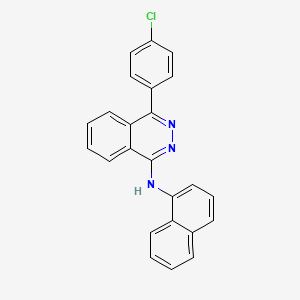
![6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12450530.png)
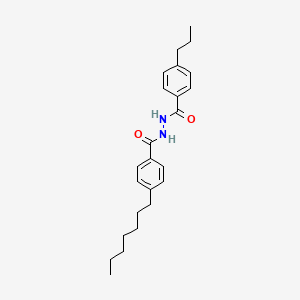
![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12450541.png)
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12450542.png)
![2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450545.png)
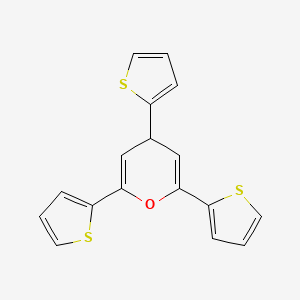
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12450559.png)
![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)

